molecular formula C7H6BrF3N2 B13487401 (5-Bromo-2-trifluoromethyl-phenyl)-hydrazine

(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine

Cat. No.: B13487401
M. Wt: 255.03 g/mol
InChI Key: CYMGGFIITBIZRE-UHFFFAOYSA-N
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Description

(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-trifluoromethyl-phenyl)-hydrazine typically involves the reaction of 5-bromo-2-trifluoromethyl-benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction can produce various amines.

Scientific Research Applications

(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-trifluoromethyl-phenyl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-trifluoromethyl-phenyl)methanol: This compound shares the bromine and trifluoromethyl groups but has a hydroxyl group instead of a hydrazine moiety.

    2-Bromo-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group.

Uniqueness

(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and trifluoromethyl groups also contributes to its unique properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-5(7(9,10)11)6(3-4)13-12/h1-3,13H,12H2

InChI Key

CYMGGFIITBIZRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NN)C(F)(F)F

Origin of Product

United States

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